4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their wide range of biological activities and medicinal applications. The presence of the benzothiazole moiety in the structure contributes to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base.
Chlorination: The final step involves the chlorination of the benzene ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the chloro position can lead to the formation of methoxy-substituted derivatives.
Scientific Research Applications
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its interaction with various biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The compound may also interact with bacterial enzymes, leading to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide: This compound is unique due to the presence of both the chloro and methoxy groups on the benzothiazole ring.
Benzothiazole Derivatives: Other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole, share similar core structures but differ in their substituents and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological properties. The combination of the chloro and methoxy groups enhances its potential as an anti-inflammatory and antimicrobial agent compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C14H11ClN2O3S2 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11ClN2O3S2/c1-20-10-4-7-12-13(8-10)21-14(16-12)17-22(18,19)11-5-2-9(15)3-6-11/h2-8H,1H3,(H,16,17) |
InChI Key |
XOIDPDCGYLDBJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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